![molecular formula C24H29FN2O3 B3861057 N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)
N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide
Overview
Description
N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide, also known as FUB-PB22, is a synthetic cannabinoid that has gained popularity among recreational drug users due to its psychoactive effects. However, the chemical compound has also been the subject of scientific research due to its potential therapeutic applications. In
Mechanism of Action
N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide acts on the endocannabinoid system, which is involved in regulating pain, mood, appetite, and other physiological processes. The compound binds to cannabinoid receptors in the brain and nervous system, producing a range of effects that can include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide are similar to those of other synthetic cannabinoids. The compound can produce a range of effects that can include euphoria, relaxation, altered perception, and increased heart rate. However, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to be more potent than other synthetic cannabinoids, which can increase the risk of adverse effects.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, which makes it more accessible for researchers. Additionally, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have potent effects, which can make it a useful tool for studying the endocannabinoid system. However, the compound also has several limitations. N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is highly potent, which can increase the risk of adverse effects. Additionally, the compound has a short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide. One area of interest is the potential therapeutic applications of the compound. Studies have shown that N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has analgesic and anti-inflammatory effects, which could make it a potential treatment for chronic pain and inflammatory diseases. Additionally, researchers could explore the potential of N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide as a tool for studying the endocannabinoid system. Finally, future research could focus on developing safer and more effective synthetic cannabinoids that could be used for therapeutic purposes.
Scientific Research Applications
N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been the subject of scientific research due to its potential therapeutic applications. Some studies have shown that the compound has analgesic properties and can be used to treat chronic pain. Additionally, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3/c1-30-23(20-5-3-2-4-6-20)24(29)27-15-13-18(14-16-27)9-12-22(28)26-17-19-7-10-21(25)11-8-19/h2-8,10-11,18,23H,9,12-17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMFUIIPZTUARY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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